Tri-o-tolylphosphine

Catalog No.
S605420
CAS No.
6163-58-2
M.F
C21H21P
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-o-tolylphosphine

CAS Number

6163-58-2

Product Name

Tri-o-tolylphosphine

IUPAC Name

tris(2-methylphenyl)phosphane

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

COIOYMYWGDAQPM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C

Synonyms

tris(2-Methylphenyl)-phosphine; Phosphine, tri-o-tolyl- (7CI,8CI); NSC 116667; TOTP; Tri(2-methylphenyl)phosphine; Tri-2-tolylphosphine; Tri-o-tolylphosphine; Tris(2-toluene)phosphine; Tris(2-tolyl)phosphine; Tris(o-methylphenyl)phosphine; Tris(o-to

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C
  • Ligand in Coordination Chemistry: TOP functions as a bidentate chelating ligand, meaning it can bind to a central metal atom through two donor atoms (phosphorus and an adjacent aromatic carbon) []. This ability makes it valuable in forming stable and well-defined complexes with various transition metals, which play a crucial role in various catalytic processes and materials science research [].
  • Catalyst Precursor: TOP can be used as a precursor for the generation of various transition-metal catalysts. When combined with suitable metal precursors and activators, TOP facilitates the formation of well-defined, homogeneous catalysts employed in various organic transformations, including:
    • Suzuki-Miyaura Coupling: This widely used cross-coupling reaction allows for the efficient formation of carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides []. TOP serves as a ligand in palladium-based catalysts for this reaction, enabling the synthesis of diverse organic molecules, including pharmaceuticals, agrochemicals, and advanced materials [].
    • Stille Coupling: Similar to Suzuki-Miyaura coupling, the Stille coupling reaction involves the formation of carbon-carbon bonds between organotin reagents and aryl/vinyl halides []. TOP can be used as a ligand in palladium-based catalysts for this reaction as well, offering an alternative method for the construction of complex organic molecules [].
    • Negishi Coupling: This coupling reaction utilizes organozinc reagents to form carbon-carbon bonds with various organic electrophiles []. TOP can be employed as a ligand in palladium or nickel-based catalysts for Negishi coupling, expanding the toolbox available for organic synthesis [].
    • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds between various amine nucleophiles and aryl/vinyl halides []. TOP can be utilized as a ligand in palladium-based catalysts for Buchwald-Hartwig amination, facilitating the synthesis of diverse nitrogen-containing molecules with applications in pharmaceuticals and materials science [].

Tri-o-tolylphosphine is an organophosphorus compound with the chemical formula P(C₆H₄CH₃)₃. It appears as a white to light yellow solid and is insoluble in water but soluble in organic solvents. This compound is notable for its wide cone angle of 194°, which influences its behavior as a ligand in coordination chemistry, particularly in homogeneous catalysis . In solution, tri-o-tolylphosphine can slowly convert to phosphine oxide, indicating its reactivity under certain conditions .

Tris(o-tolyl)phosphine acts as a ligand by donating its lone pair of electrons on the phosphorus atom to a transition metal center. This creates a Lewis acid-base adduct, which activates the metal for subsequent catalytic steps. The wide cone angle and steric bulk of the o-tolyl groups can influence the reaction pathway by affecting the coordination environment around the metal and the accessibility of substrates [].

, especially as a ligand in catalytic processes:

  • Suzuki Coupling: It has been identified as a highly efficient ligand for the Suzuki coupling reaction, facilitating the coupling of propargylic carbonates with various organoboronic acids at room temperature .
  • Heck Reaction: This compound serves as a useful ligand for high-temperature Heck coupling reactions, showcasing its versatility in organic synthesis .
  • Hydrophosphination: Tri-o-tolylphosphine can participate in photoinduced hydrophosphination reactions, converting terminal alkynes into alkenylphosphonium salts .

The synthesis of tri-o-tolylphosphine typically involves the following steps:

  • Grignard Reaction: The synthesis begins with magnesium turnings and 2-bromotoluene in tetrahydrofuran (THF). A small amount of iodine is added to initiate the reaction.
  • Phosphorus Trichloride Addition: After refluxing the Grignard reagent, phosphorus trichloride is added dropwise to form tri-o-tolylphosphine.
  • Workup: The reaction mixture is cooled, treated with ammonium chloride solution, and then extracted with ether. The product is purified by recrystallization from ethanol .

This method yields tri-o-tolylphosphine in moderate quantities (approximately 60% yield) and demonstrates the compound's relatively straightforward synthetic pathway.

Tri-o-tolylphosphine finds various applications in organic synthesis and catalysis:

  • Catalyst Ligand: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions .
  • Synthesis of Organophosphorus Compounds: It serves as a precursor for synthesizing other organophosphorus compounds, including tri-ortho-phosphinselenide through reactions with selenium .
  • Direct Amination: The compound has been utilized in ruthenium-catalyzed direct amination of alcohols, showcasing its versatility in synthetic methodologies .

Interaction studies involving tri-o-tolylphosphine primarily focus on its coordination with metal centers. Its ability to form stable complexes with transition metals enhances its utility in catalysis. The ligand's wide cone angle allows for effective steric hindrance and electronic tuning, making it suitable for various catalytic applications.

Several compounds share structural similarities with tri-o-tolylphosphine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tri-methylphosphineOrganophosphorusSmaller cone angle; more polar than tri-o-tolylphosphine
Tri-phenylphosphineOrganophosphorusHigher stability; less reactive than tri-o-tolylphosphine
Tri-n-butylphosphineOrganophosphorusBulkier structure; used in different catalytic systems
Tri-(p-tolyl)phosphineOrganophosphorusSimilar reactivity but different sterics due to para-substitution

Tri-o-tolylphosphine stands out due to its unique combination of steric and electronic properties, making it particularly effective in catalysis compared to its counterparts. Its specific application in high-temperature reactions and diverse catalytic systems further emphasizes its uniqueness within this class of compounds.

XLogP3

5.7

UNII

5M32DK8XA8

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 101 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 100 of 101 companies with hazard statement code(s):;
H315 (97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (14%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6163-58-2

Wikipedia

Tris(o-tolyl)phosphine

General Manufacturing Information

Phosphine, tris(2-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-15
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

Explore Compound Types